4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Description
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a quinazoline derivative characterized by a chloro-substituted quinazoline core linked to a phenyl group at position 4 and an aminophenol moiety at position 2. The chloro and phenyl substituents enhance electron-withdrawing effects and aromatic stacking, while the phenolic hydroxyl group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBPUSOUKWDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 6-chloro-4-phenylquinazoline with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming a variety of substituted quinazoline derivatives.
Scientific Research Applications
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these industries.
Mechanism of Action
The mechanism of action of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
Physicochemical and Pharmacological Implications
Biological Activity
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol, a compound belonging to the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H13ClN2O and features a unique structure characterized by a quinazoline core substituted with a chloro group, a phenyl group, and an amino phenol moiety. This structural configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways:
- Enzyme Inhibition : The compound is known to inhibit tyrosine kinases, which play a significant role in cell signaling related to growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infectious diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines, including colorectal and liver cancers. |
| Antimicrobial | Exhibits activity against a range of microbial pathogens. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of specific pathways. |
| Enzyme Inhibition | Targets specific kinases involved in cancer signaling pathways. |
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant antiproliferative effects with IC50 values ranging from 0.4 μM to 1.0 μM for various cell lines, including HL-60 (leukemia), Hep3B (liver cancer), and H460 (lung cancer) .
- Mechanistic Insights : Further investigations revealed that treatment with this compound led to G2/M phase arrest in the cell cycle, downregulating cyclin B1 and CDK1, which are critical regulators of cell division .
- Structural Activity Relationship (SAR) : Studies on related quinazoline derivatives suggest that modifications to the core structure could enhance bioavailability and reduce side effects while maintaining or improving anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
